

A Technical Guide to the Thermochemical Properties of 4,5-Dichloroimidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,5-Dichloroimidazole**

Cat. No.: **B103490**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **4,5-dichloroimidazole**. Due to the limited direct experimental data available for this specific compound, this document focuses on established methodologies for determining thermochemical properties of related imidazole derivatives, providing a framework for future experimental and computational studies. This guide is intended to be a valuable resource for researchers and professionals involved in drug development and materials science.

Physicochemical Properties

While extensive thermochemical data for **4,5-dichloroimidazole** is not readily available in the literature, some fundamental physical properties have been reported.

Property	Value	Source
Molecular Formula	C ₃ H ₂ Cl ₂ N ₂	Sigma-Aldrich[1]
Molecular Weight	136.97 g/mol	Sigma-Aldrich[1]
Melting Point	183-185 °C	Sigma-Aldrich[1]
Appearance	White to light yellow powder/crystal	TCI[2]
Purity	≥97.0% to ≥98%	TCI, Sigma-Aldrich[1][2]

Experimental Determination of Thermochemical Properties

The thermochemical properties of imidazole derivatives are typically determined using a combination of calorimetric and analytical techniques. The following protocols are based on established methods for similar compounds and can be adapted for the study of **4,5-dichloroimidazole**.^[3]

Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation in the solid state ($\Delta fH^\circ(s)$) is commonly determined using static bomb combustion calorimetry.

Experimental Protocol:

- Sample Preparation: A precisely weighed pellet of **4,5-dichloroimidazole** is placed in a crucible within a combustion bomb.
- Combustion: The bomb is filled with high-purity oxygen and the sample is ignited.
- Calorimetry: The temperature change of the surrounding water bath is measured to determine the energy of combustion.
- Correction: Corrections are made for the combustion of the fuse and any auxiliary substances.
- Calculation: The standard molar enthalpy of formation is calculated from the standard energy of combustion using established thermodynamic cycles.

Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$)

The enthalpy of sublimation is a crucial parameter for determining the gas-phase enthalpy of formation. Thermogravimetric analysis (TGA) is a common method for its determination.^[3]

Experimental Protocol:

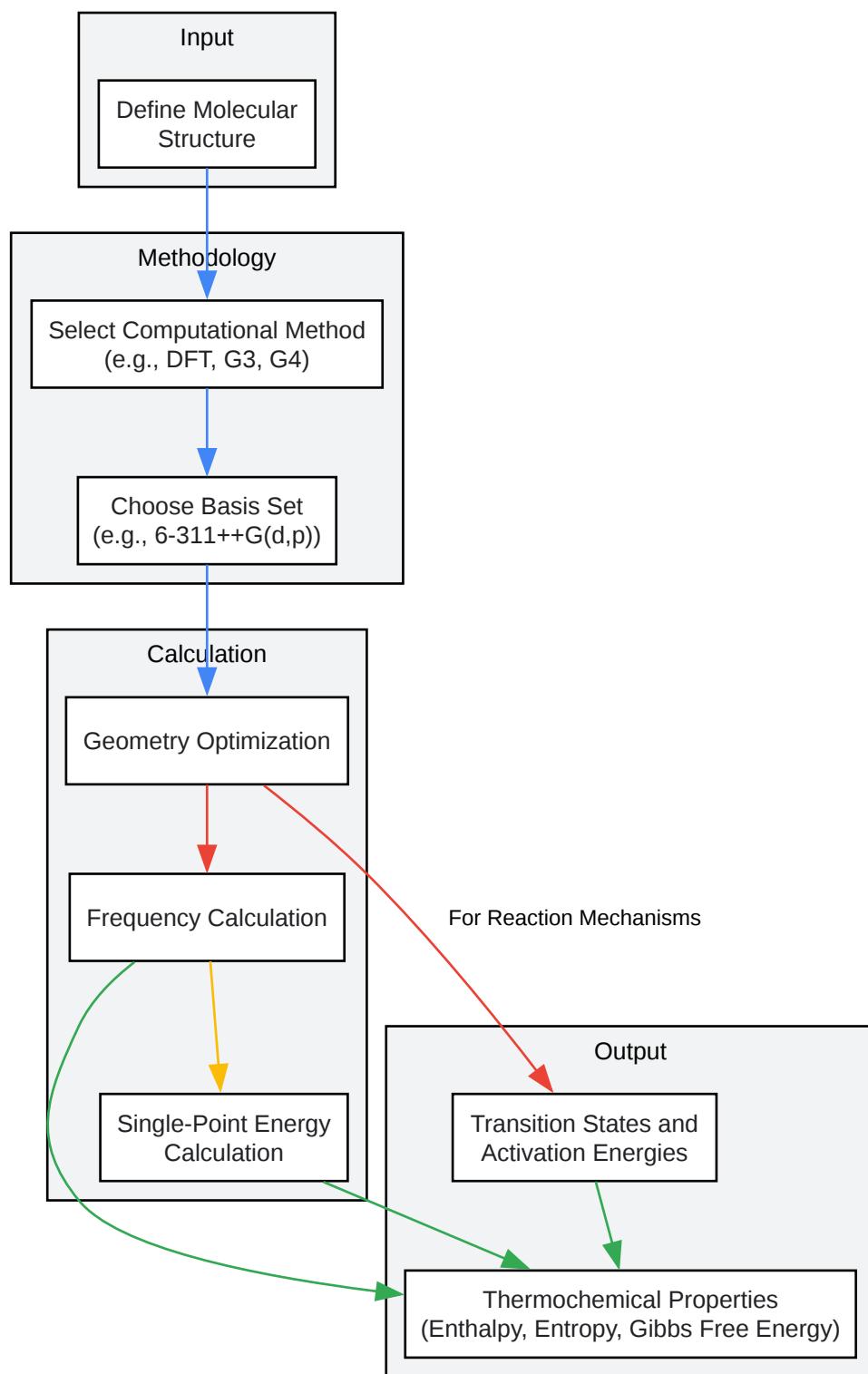
- Instrumentation: A thermogravimetric analyzer is used to measure the mass of the sample as a function of temperature.

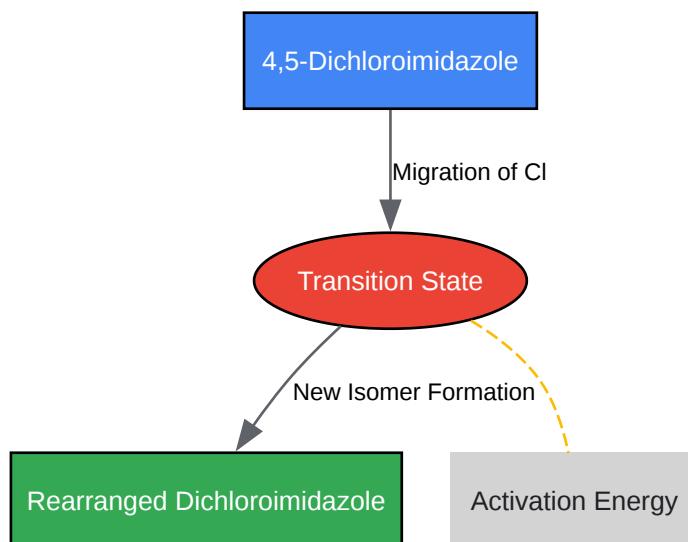
- Measurement: The sample is heated at a constant rate under a controlled atmosphere.
- Data Analysis: The rate of mass loss as a function of temperature is used to determine the vapor pressure of the compound at different temperatures.
- Calculation: The enthalpy of sublimation is calculated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Heat Capacity (Cp) and Properties of Fusion

Differential Scanning Calorimetry (DSC) is employed to determine the heat capacity, melting temperature, and enthalpy of fusion.[3][4]

Experimental Protocol:


- Sample Preparation: A small, accurately weighed amount of **4,5-dichloroimidazole** is sealed in an aluminum pan.
- DSC Analysis: The sample is subjected to a controlled temperature program (heating and cooling cycles) in the DSC instrument.
- Data Acquisition: The heat flow to or from the sample is measured as a function of temperature.
- Data Analysis:
 - Heat Capacity: Determined from the heat flow in a region with no phase transitions.
 - Melting Temperature (T_m): The temperature at which the endothermic melting peak occurs.[4]
 - Enthalpy of Fusion (Δ_{fus}H°_m): Calculated from the area of the melting peak.[4]
 - Entropy of Fusion (Δ_{fus}S°_m): Calculated from the enthalpy of fusion and the melting temperature.[4]


Computational Thermochemistry

In the absence of extensive experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules like **4,5-dichloroimidazole**.^[5] Density Functional Theory (DFT) and composite methods like G3 and G4 are commonly used for these calculations.^[3]

Computational Workflow

The following diagram illustrates a typical workflow for the computational investigation of thermochemical properties and reaction mechanisms.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-二氯咪唑 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4,5-Dichloroimidazole | 15965-30-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Thermochemical Properties of 4,5-Dichloroimidazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103490#thermochemical-properties-of-4-5-dichloroimidazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com